N-苄基-N'-环己基-N-异丙基硫脲

描述

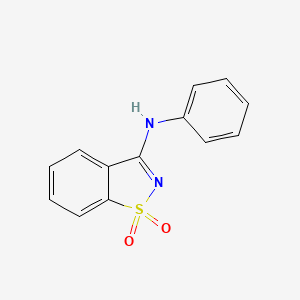

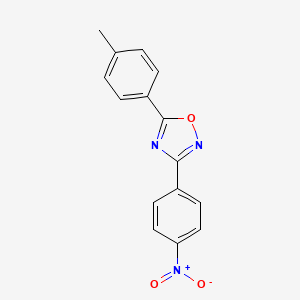

“N-benzyl-N’-cyclohexyl-N-isopropylthiourea” likely contains a thiourea functional group, which is characterized by the presence of a sulfur atom and a carbonyl group (C=O). The “N-benzyl” part suggests a benzyl group attached to a nitrogen atom, and “N’-cyclohexyl” indicates a cyclohexyl group also attached to a nitrogen atom. The “N-isopropyl” part suggests an isopropyl group attached to the same or another nitrogen atom .

Molecular Structure Analysis

The molecular structure would likely be characterized by the presence of a thiourea core, with benzyl, cyclohexyl, and isopropyl groups attached to the nitrogen atoms. The benzene ring in the benzyl group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

Reactions involving this compound could include those typical of thioureas and benzyl groups. For example, thioureas can participate in various organic reactions, including condensation reactions and ring formation reactions . Benzyl groups can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a benzyl group could contribute to its lipophilicity, while the thiourea group could participate in hydrogen bonding .科学研究应用

Neuropharmacological Potential

N-benzyl-N’-cyclohexyl-N-isopropylthiourea: derivatives are known for their significant neuropharmacological potential. They have been studied for their ability to interfere with natural neurotransmission pathways, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer’s disease . These compounds can be embedded in more complex molecular constructs with key drug-like properties, including neuronal regeneration and blocking neurodegeneration .

Chiral Synthesis

The compound’s structure lends itself to the synthesis of chiral tertiary dibenzylamine molecules. These molecules are synthesized through asymmetric Aza–Michael addition reactions and are characterized by their potential use in treating neurodegenerative disorders by acting as inhibitors of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase) .

Organic Synthesis

In organic chemistry, N-benzyl-N’-cyclohexyl-N-isopropylthiourea and its derivatives are used as organocatalysts or chiral auxiliaries. They play a crucial role in the synthesis of 1,3-diamine scaffolds, which are important for creating compounds with diverse therapeutic effects, including antiarrhythmic, anticonvulsant, and neuroprotective activities .

Asymmetric Synthesis

The compound is involved in the asymmetric synthesis of chiral 1,3-diamines using chiral lithium amides. This methodology has been widely studied and is used to afford the synthesis of a series of compounds with interesting biological activity .

Drug Synthesis

N-benzyl-N’-cyclohexyl-N-isopropylthiourea: plays a role in the synthesis of N-benzylpiperidine, a compound with applications in drug synthesis. It aids in improving conversion and selectivity for N-benzyl cyclo-tertiary amines, which are significant in the pharmaceutical industry .

Enzyme Engineering

The compound is used in the rational engineering of enzymes, specifically IREDs (Imine Reductases), to improve their conversion and selectivity for N-benzyl cyclo-tertiary amines. This research is crucial for drug synthesis and provides insights into the rational design of other enzymes .

未来方向

属性

IUPAC Name |

1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUZGFGEFYFGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333602 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

CAS RN |

482282-84-8 | |

| Record name | 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)

![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)